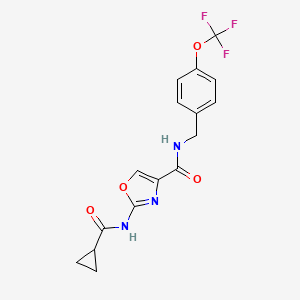

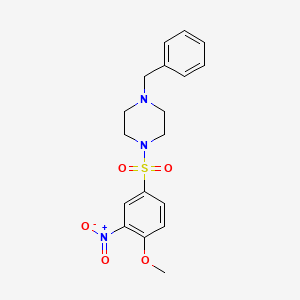

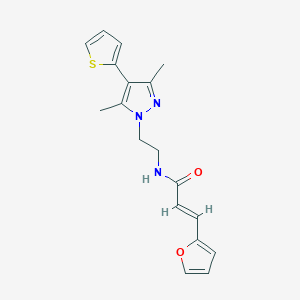

![molecular formula C9H12O3 B2467485 6-Oxospiro[2.5]octane-1-carboxylic acid CAS No. 1782521-95-2](/img/structure/B2467485.png)

6-Oxospiro[2.5]octane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Oxospiro[2.5]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1782521-95-2 . It is a powder in physical form .

Molecular Structure Analysis

The molecular structure of 6-Oxospiro[2.5]octane-1-carboxylic acid is represented by the InChI code: 1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) . The molecular weight of this compound is 168.19 .Physical And Chemical Properties Analysis

The physical form of 6-Oxospiro[2.5]octane-1-carboxylic acid is a powder . It has a molecular weight of 168.19 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

The synthesis and stereochemical analysis of various 1-oxa-6-heteraspiro[2.5]octanes, including derivatives related to 6-oxospiro[2.5]octane-1-carboxylic acid, have been extensively studied. For instance, Satyamurthy et al. (1984) reported the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes. Their study involved stereochemical analysis via NMR studies and single crystal X-ray diffraction, providing insights into the structures of these compounds (Satyamurthy et al., 1984).

Oxidation and Catalysis

Efficient oxidation of alcohols to carbonyl compounds with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species has been developed, highlighting potential applications in organic synthesis and chemical transformations (Iwahama et al., 2000).

Inhibition Performances for Corrosion Protection

Spirocyclopropane derivatives, including structures related to 6-oxospiro[2.5]octane-1-carboxylic acid, have shown promise as inhibitors for mild steel corrosion in acidic solutions. This research is part of the effort to discover green and environmentally friendly substances for corrosion protection (Chafiq et al., 2020).

Synthesis and Properties of Derivatives

The conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite by the action of sodium malonate in toluene to various derivatives has been explored, showcasing the versatility of these compounds in organic synthesis (Kuroyan et al., 1991).

Supramolecular Aggregation

The crystal structures of hydroxycarboxylic acid derivatives, including 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, have been investigated to understand the impact of the conformation of hydroxymethyl groups on the dimensionality of supramolecular structures (Foces-Foces et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-oxospiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-6-1-3-9(4-2-6)5-7(9)8(11)12/h7H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPWZXQXQJZMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxospiro[2.5]octane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

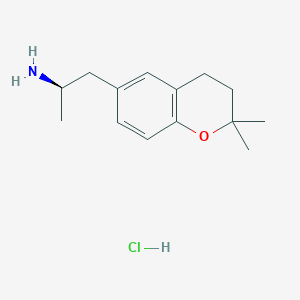

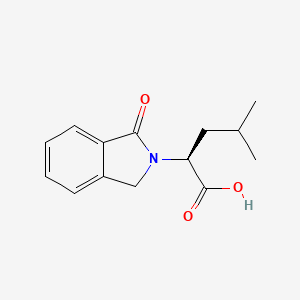

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

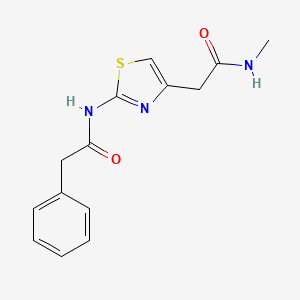

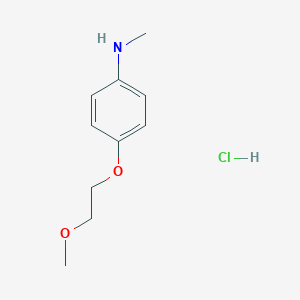

![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)

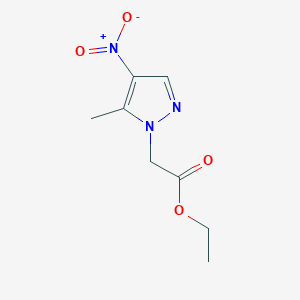

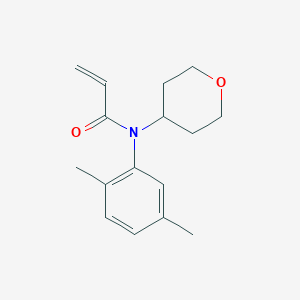

![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)

![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2467424.png)